molecular formula C11H11F3O3 B598842 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one CAS No. 1204737-93-8

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one

Cat. No. B598842
CAS RN: 1204737-93-8
M. Wt: 248.201
InChI Key: NYFNJYJWOHQAMU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a chemical compound . It is a type of chalcone, which are natural substances found in the metabolism of several botanical families . Chalcones are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them .


Synthesis Analysis

The synthesis of chalcones and their derivatives has been a topic of interest due to their potential antibacterial properties . The molecular skeletons of these compounds can be easily obtained through substitutions in the A and B rings of chalcones, in order to obtain the desired bioactivity .


Molecular Structure Analysis

The structure of chalcones consists of two aromatic rings linked through a three-carbon alkenone unit . In the case of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, it would have additional functional groups attached to the aromatic rings .


Chemical Reactions Analysis

Chalcones and their derivatives have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties . This makes them potentially suitable candidates for therapeutic interventions in many human ailments .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .

Scientific Research Applications

Medicine: Antitumor Properties

This compound exhibits potential in the medical field due to its structural similarity to triazine derivatives, which are known for their antitumor properties. Triazines like hexamethylmelamine and 2-amino-4-morpholino-s-triazine are clinically used to treat cancers such as lung, breast, and ovarian cancer . The presence of dihydroxy and trifluoromethyl groups in the compound could imply a role in inhibiting tumor growth or metastasis, making it a candidate for further research in oncology.

Agriculture: Herbicide Formulation

In agriculture, compounds with triazine structures are utilized for the production of herbicides . The specific functional groups in “1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one” may contribute to the development of new herbicides that are more effective and environmentally friendly. Its potential activity against weeds could be explored to enhance crop protection.

Material Science: Polymer Photostabilizers

Triazine derivatives are also applied in material science, particularly in the stabilization of polymers against UV degradation . The compound could be investigated for its photostabilizing properties, which might lead to the creation of more durable materials that maintain their integrity and performance when exposed to sunlight.

Environmental Science: Siderophore Mediated Drug Delivery

The environmental applications of triazine derivatives include their use as siderophores for microbial iron shelter-mediated drug delivery . This compound could be studied for its ability to bind and transport iron, which is essential for many biological processes. Such a property can be harnessed to improve the delivery of drugs in environments where iron availability is a limiting factor.

Mechanism of Action

The mechanism of action of chalcones and their derivatives is related to their ability to retard the growth of a wide range of pathogenic microorganisms, including multidrug-resistant bacteria . The hydroxylation of C5, C7, C3′, and C4′; and geranylation or prenylation at C6 have been extensively studied to increase bacterial inhibition of flavonoids .

Future Directions

Chalcones and their derivatives are promising agents for combating the multidrug resistance of bacteria to drugs . They have great potential in medicinal chemistry as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFNJYJWOHQAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696735
Record name 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one

CAS RN

1204737-93-8
Record name 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir 1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one (1460 g, 3.07 mol) in dimethyl sulfide (8 L, 108.81 mol), treat with methanesulfonic acid (2.5 L, 38.13 mol), then gently reflux overnight. Cool mixture to 33° C. and treat with cracked ice (˜6 Kg) at such a rate as to keep the mixture below reflux. Transfer mixture to a separatory funnel, separate layers, and extract water layer with ethyl acetate (6 L). Wash organic layers with water (4 L), saturated sodium chloride solution (4 L), dry with magnesium sulfate, filter, and evaporate to a brown solid. Re-crystallize the solid from toluene (4 L) to afford 527 g of 1-(2,4-dihydroxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one as a tan solid (3 crops). The filtrate is concentrated to 380 g of a black gritty oil and filtered through a pad of silica gel to provide 216 g of a yellow solid, which is re-crystallized from toluene to afford 69 g of additional material. All lots are combined to provide the title compound (596 g, 78% yield): HPLC Rt=4.98 min; 1H NMR (DMSO-d6) δ 14.15 (s, 1H), 11.70 (s, 1H), 8.06 (d, J=8.0 Hz, 1H), 6.57 (d, J=8.0 Hz, 1H), 3.62 (hept, J=8.0 Hz, 1H), 1.11 (d, J=8.0 Hz, 6H); 19F NMR (DMSO-d6) δ-54.50; MS (m/z): 249.0 (M+1).
Name
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one
Quantity
1460 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

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